1-Methyluric acid

准备方法

合成路线及反应条件: 1-甲基尿酸可以通过尿酸甲基化合成。该反应通常使用甲基化试剂如碘甲烷或硫酸二甲酯,在碱性试剂如碳酸钾存在下进行。 反应在二甲基甲酰胺或二甲基亚砜等溶剂中进行,温度较高 .

工业生产方法: 1-甲基尿酸的工业生产遵循类似的合成路线,但规模更大。该过程需要小心控制反应条件,以确保高产率和纯度。 然后通过重结晶或色谱等技术对产品进行纯化 .

化学反应分析

反应类型: 1-甲基尿酸会发生各种化学反应,包括:

氧化: 它可以氧化生成相应的氧代衍生物。

还原: 还原反应可以将其转化为二氢衍生物。

常用试剂及条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应中使用卤代烷烃和酰氯等试剂.

主要产物: 这些反应产生的主要产物取决于所使用的特定试剂和条件。 例如,氧化可以生成氧代衍生物,而取代可以引入不同的官能团 .

科学研究应用

Nephrological Implications

1-Methyluric acid has been implicated in several renal conditions, particularly in the formation of kidney stones and acute kidney injury.

Case Studies of this compound Nephropathy

- Case Analysis : A study documented three patients with acute kidney injury attributed to this compound nephropathy. Patients exhibited severe tubular injury characterized by crystalluria of this compound crystals, identifiable under polarized light microscopy as having a "Maltese cross" appearance. The presence of these crystals was linked to significant renal impairment, with therapeutic interventions including the withdrawal of caffeine and administration of allopurinol, which showed promising outcomes in two cases .

- Longitudinal Study : Over a 40-year period, 20 cases of kidney stones composed partially or wholly of this compound were analyzed at Necker and Tenon Hospital. Most patients had a history of high caffeine consumption, suggesting a correlation between caffeine intake and elevated urinary concentrations of this compound, leading to stone formation .

Crystallization Mechanisms

The crystallization of this compound in urine can occur due to:

- High concentrations resulting from excessive caffeine intake.

- The presence of other metabolic factors such as analgesic nephropathy or gouty attacks .

Pharmacological Context

This compound serves as a significant metabolite in pharmacokinetics, especially concerning drugs metabolized by cytochrome P450 enzymes.

Metabolism Studies

- Theophylline Interaction : Research indicates that this compound is a major metabolite of theophylline, a drug used for respiratory diseases. Studies have shown that the pharmacokinetics of theophylline can be affected by co-administration with herbal compounds like decursin, which alters the metabolism and clearance rates of both theophylline and its metabolites, including this compound .

- Caffeine Metabolism : As a metabolite of caffeine, this compound's levels can reflect caffeine consumption patterns in individuals. This relationship has implications for understanding caffeine's effects on health and its potential role in exacerbating conditions such as renal disease .

Biochemical Role

In addition to its clinical significance, this compound plays a role in biochemical pathways related to purine metabolism.

Biochemical Pathways

- Xanthine Oxidase Activity : The formation of this compound is influenced by xanthine oxidase activity. This enzyme's induction can lead to increased synthesis of this compound from caffeine and other purines. Understanding this pathway is crucial for developing therapeutic strategies for conditions associated with purine metabolism disorders .

Data Summary Table

作用机制

1-甲基尿酸的主要作用机制是其抗氧化活性。它保护低密度脂蛋白等分子免受氧化修饰。 该化合物作为自由基清除剂,中和自由基并防止氧化损伤 . 分子靶标包括活性氧,参与的途径与氧化应激和抗氧化防御机制有关 .

类似化合物:

尿酸: 1-甲基尿酸的前体,参与嘌呤代谢。

茶碱: 一种被代谢为1-甲基尿酸的甲基黄嘌呤。

咖啡因: 另一种被代谢为1-甲基尿酸的甲基黄嘌呤.

比较: 1-甲基尿酸的独特之处在于其在N-1位的特异性甲基化,这使其区别于尿酸和其他甲基黄嘌呤。 这种甲基化赋予了其独特的化学性质和生物活性,例如与前体相比,其自由基清除能力增强 .

相似化合物的比较

Uric Acid: A precursor to 1-methyluric acid, involved in purine metabolism.

Theophylline: A methylxanthine metabolized to this compound.

Caffeine: Another methylxanthine that is metabolized to this compound.

Comparison: this compound is unique due to its specific methylation at the N-1 position, which distinguishes it from uric acid and other methylxanthines. This methylation confers distinct chemical properties and biological activities, such as enhanced radical scavenging ability compared to its precursors .

生物活性

1-Methyluric acid (1-MU) is a significant metabolite of caffeine and theophylline, primarily excreted in urine. Its biological activity has garnered attention due to its association with various health conditions, particularly concerning renal health and potential implications in metabolic pathways.

This compound is classified as a methylated purine derivative, formed through the metabolism of methylxanthines such as caffeine, theophylline, and theobromine. The chemical structure of 1-MU allows it to be distinguished from uric acid using high-performance liquid chromatography (HPLC), a common method in clinical laboratories for analyzing purine derivatives in urinary calculi .

Renal Health and Nephropathy

Recent studies have linked this compound to nephropathy, particularly in patients with a history of analgesic abuse or those consuming high amounts of caffeine. A notable case study involved three patients who developed acute kidney injury attributed to the accumulation of 1-MU crystals in renal tubules. These cases were characterized by crystalluria, acute tubular injury, and the presence of distinctive round-shaped crystals under polarized light microscopy .

Case Studies:

- Case 1: A patient with rheumatoid arthritis and a history of gout developed kidney stones composed of 1-MU. Following dietary modifications and treatment adjustments, serum creatinine levels returned to baseline.

- Case 2: A drug addict presented with acute renal failure and was found to have significant levels of 1-MU crystals. Treatment with allopurinol led to improved renal function .

Association with Caffeine Metabolism

Research indicates that caffeine consumption significantly influences the levels of this compound in urine. A study exploring the relationship between urinary caffeine metabolites found that increased caffeine intake correlates with higher concentrations of 1-MU, suggesting its role as a biomarker for caffeine metabolism . The following table summarizes findings from this study:

| Variable | β (95% CI) | p Value |

|---|---|---|

| This compound | 0.072 (0.035, 0.110) | <0.001 |

| 3-Methyluric Acid | 1.472 (-1.373, 4.318) | 0.310 |

This data indicates a statistically significant relationship between caffeine intake and the excretion of this compound.

Potential Cancer Associations

Emerging research has explored potential associations between this compound levels and cancer risk. While data remains limited, some studies suggest that elevated levels may correlate with certain cancer types, warranting further investigation into its role as a possible biomarker for cancer risk assessment .

属性

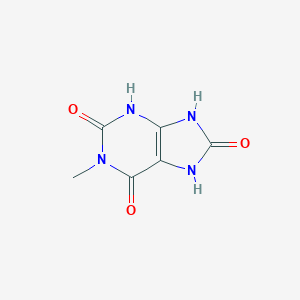

IUPAC Name |

1-methyl-7,9-dihydro-3H-purine-2,6,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O3/c1-10-4(11)2-3(9-6(10)13)8-5(12)7-2/h1H3,(H,9,13)(H2,7,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDRTQONISXGJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(NC(=O)N2)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70221063 | |

| Record name | 1-Methyluric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Methyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003099 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5 mg/mL | |

| Record name | 1-Methyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003099 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

708-79-2 | |

| Record name | 1-Methyluric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=708-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyluric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyluric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,9-dihydro-1-methyl-1H-purine-2,6,8(3H)-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WS4HQ639J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Methyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003099 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。